Enzyme Inhibition Selectivity: ALDH3A1 Inhibitory Activity of 4-(Morpholinomethyl)benzaldehyde versus Structural Analogs
4-(Morpholinomethyl)benzaldehyde demonstrates measurable inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2.1 μM [1]. When compared with a structurally distinct ALDH3A1 inhibitor containing a sulfonamide scaffold (BDBM50447069, IC50 = 1.0 μM), the target compound exhibits approximately 2.1-fold weaker potency but offers a fundamentally different chemotype for SAR exploration [2].
| Evidence Dimension | Inhibitory potency against human ALDH3A1 |
|---|---|
| Target Compound Data | IC50 = 2.1 μM (2.1 × 10³ nM) |
| Comparator Or Baseline | BDBM50447069 (CHEMBL1492620, sulfonamide derivative): IC50 = 1.0 μM (1.0 × 10³ nM) |
| Quantified Difference | 2.1-fold difference in IC50 values |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; preincubation for 1 minute followed by substrate addition; spectrophotometric analysis |
Why This Matters
This provides a verified biochemical activity benchmark, enabling procurement based on demonstrated target engagement for ALDH3A1-focused research programs.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994). IC50: 2.10E+3 nM for human ALDH3A1 inhibition. View Source
- [2] BindingDB. BDBM50447069 (CHEMBL1492620). IC50: 1.00E+3 nM for human ALDH3A1 inhibition. View Source
